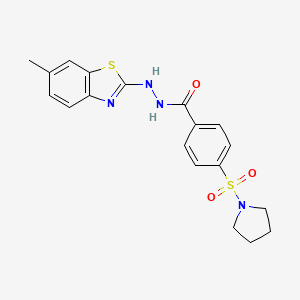
N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazoles and hydrazides. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O3S2. The structure features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a pyrrolidine sulfonyl group enhances its pharmacological potential, making it a candidate for further research in therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with hydrazines under controlled conditions. Key factors such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Various synthetic routes have been explored to achieve this compound, emphasizing its versatility in organic synthesis .
Antitumor Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, research on related compounds has shown significant inhibition of proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated that certain benzothiazole derivatives could effectively reduce cell viability by promoting apoptosis and disrupting the cell cycle .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| 4i | HOP-92 | 1.5 | Apoptosis induction |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies utilizing mouse monocyte macrophages (RAW264.7) assessed the expression levels of inflammatory markers such as IL-6 and TNF-α using ELISA. Results indicated that this compound significantly reduced the levels of these cytokines, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties. Preliminary assessments suggest that this compound may exhibit activity against various bacterial strains. However, specific data on this compound's antimicrobial efficacy remains limited and requires further investigation .
Case Studies
Several case studies have documented the biological activity of related benzothiazole compounds:
- Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives and found that modifications to the benzothiazole nucleus enhanced anticancer activity against multiple human cancer cell lines.
- Anti-inflammatory Evaluation : Another study focused on the ability of benzothiazole compounds to inhibit pro-inflammatory cytokines in vitro, demonstrating their potential therapeutic role in inflammatory diseases.
Properties
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-4-9-16-17(12-13)27-19(20-16)22-21-18(24)14-5-7-15(8-6-14)28(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUGEYWRKVDIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














